
N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide, also known as DMI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. DMI is a heterocyclic compound that has a unique structure and possesses several interesting properties that make it an attractive compound for research purposes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but several studies have suggested that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide has also been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide has several biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide has also been reported to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. However, N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential limitations for use in lab experiments.
Future Directions
There are several future directions for research on N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide, including further studies on its potential therapeutic effects in various diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide and its potential limitations for use in lab experiments. Further studies on the safety and toxicity of N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide are also needed to fully evaluate its potential as a lead compound for drug development.
In conclusion, N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide is a unique and promising compound that has gained significant attention in the scientific community for its potential application in various research fields. Further research is needed to fully understand its properties and potential as a lead compound for drug development.
Synthesis Methods
The synthesis of N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide can be achieved through several methods, including the reaction of 3,4-dihydro-1H-isochromene with dimethylamine and isobutyl chloroformate. Another method involves the reaction of 3,4-dihydro-1H-isochromene with dimethylamine hydrochloride and triethylamine. Both methods have been reported to yield high purity N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide.
Scientific Research Applications
N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential application in various research fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported the potential use of N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)11-10-6-4-3-5-9(10)7-8-15-11/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXRRSOWCFRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,4-dihydro-1H-isochromene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
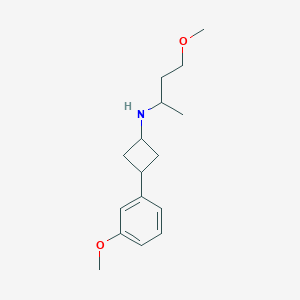

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
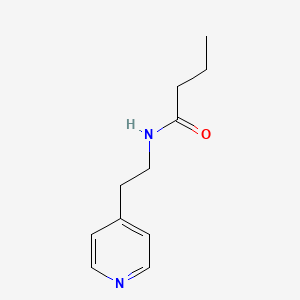
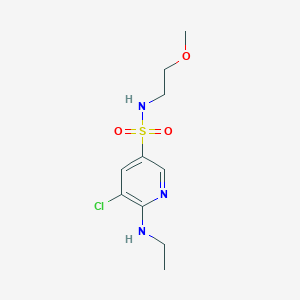
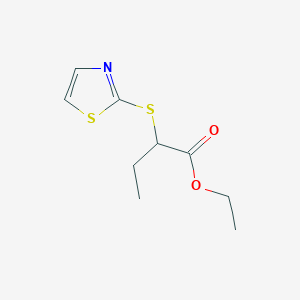
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
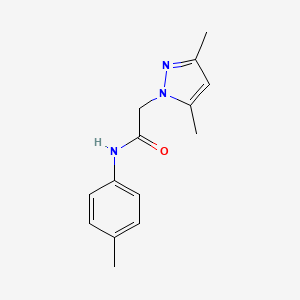
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)